![molecular formula C16H15N3O3S B6515411 N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide CAS No. 950258-46-5](/img/structure/B6515411.png)
N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide
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Overview
Description
The compound is a complex organic molecule that contains a furan ring, a quinoxaline ring, a methoxy group, and a sulfanyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The presence of these groups can significantly influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan and quinoxaline rings, as well as the methoxy and sulfanyl groups . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its atoms . Factors such as polarity, molecular weight, and the presence of aromatic rings and functional groups would all influence its properties.Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as “N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide”, have been studied for their potential antibacterial activity . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds with distinct mechanisms of action . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Antimicrobial Drugs
Furan derivatives have been used as one of the most powerful tools in the fight against bacterial strain-caused infection . They have been employed as medicines in a number of distinct disease areas .
Synthesis of Novel Drugs
The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .
Organic Chemistry Research
Furans derivatives offer a wide range of prospects in the field of organic chemistry due to the numerous methods by which they can be made as well as their numerous structural reactions .
Medicinal Chemistry Research
In the realm of medicinal chemistry, furan derivatives have taken on a special position . They have been used to create numerous innovative antibacterial agents .
Combatting Microbial Resistance
The crucial facts presented in the research of furan derivatives may aid in the creation of more effective and secure antimicrobial agents to combat the enduring issue of microbial resistance .
Mechanism of Action
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxyquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-15-16(19-13-7-3-2-6-12(13)18-15)23-10-14(20)17-9-11-5-4-8-22-11/h2-8H,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFXIYNYPVFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide |
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